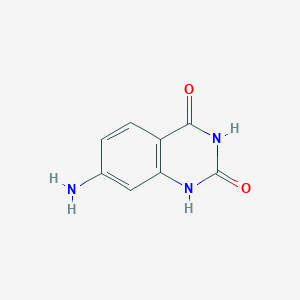
4,8-Dimethoxy-1-naphthaldehyde
Descripción general
Descripción
4,8-Dimethoxy-1-naphthaldehyde is an organic compound with the molecular formula C13H12O3. It is a derivative of naphthalene, characterized by the presence of two methoxy groups at the 4 and 8 positions and an aldehyde group at the 1 position. This compound is known for its applications in various fields, including organic synthesis and material science.
Mecanismo De Acción
Target of Action
It is known that this compound is a derivative of juglone, which is used as a building block in the total synthesis of naturally occurring naphthoquinones and their bioactive synthetic analogs . These compounds are prepared by aryl-aryl coupling reactions .
Mode of Action
It is known that this compound is synthesized via an acetyl migration . The solvent and reaction temperature greatly influence the migration process .
Biochemical Pathways
It is known that this compound is used in the synthesis of naphthoquinones and their bioactive synthetic analogs . These compounds are known to have various biological activities, suggesting that they may interact with multiple biochemical pathways.
Result of Action
It is known that this compound is used in the synthesis of naphthoquinones and their bioactive synthetic analogs . These compounds are known to have various biological activities, suggesting that they may have multiple molecular and cellular effects.
Action Environment
It is known that the solvent and reaction temperature greatly influence the acetyl migration process during the synthesis of this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dimethoxy-1-naphthaldehyde typically involves the methoxylation of naphthalene derivatives followed by formylation. One common method includes the use of dimethoxybenzene as a starting material, which undergoes a series of reactions including Friedel-Crafts acylation and subsequent oxidation to introduce the aldehyde group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The compound is often produced in an inert atmosphere to prevent unwanted side reactions.
Análisis De Reacciones Químicas
Types of Reactions: 4,8-Dimethoxy-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be used under basic conditions.
Major Products:
Oxidation: 4,8-Dimethoxy-1-naphthoic acid.
Reduction: 4,8-Dimethoxy-1-naphthylmethanol.
Substitution: Various substituted naphthaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,8-Dimethoxy-1-naphthaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a probe in studying enzyme mechanisms and interactions.
Industry: Used in the production of dyes, pigments, and other materials.
Comparación Con Compuestos Similares
- 4,7-Dimethoxy-1-naphthaldehyde
- 4-Hydroxy-5,8-dimethoxy-2-naphthaldehyde
- 4-Hydroxy-5-methoxy-2-naphthaldehyde
Comparison: 4,8-Dimethoxy-1-naphthaldehyde is unique due to the specific positioning of its methoxy groups, which can significantly influence its chemical reactivity and physical properties compared to similar compounds. For instance, the presence of methoxy groups at the 4 and 8 positions can lead to different steric and electronic effects compared to methoxy groups at other positions.
Propiedades
IUPAC Name |
4,8-dimethoxynaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-15-11-7-6-9(8-14)13-10(11)4-3-5-12(13)16-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWMJXDYPQFBAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=C(C2=C(C=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346439 | |
| Record name | 4,8-dimethoxynaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69833-11-0 | |
| Record name | 4,8-dimethoxynaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















